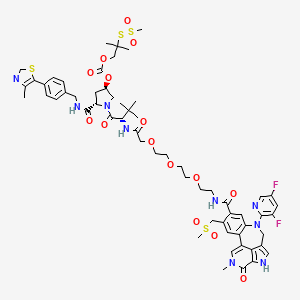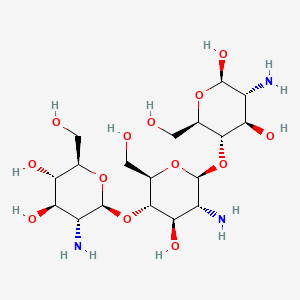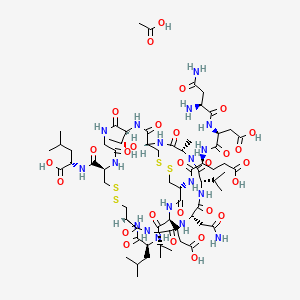![molecular formula C48H58ClN9O5S3 B11932533 (2R,4S)-1-[(2S)-2-acetamido-3-[6-[[2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]hexylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B11932533.png)
(2R,4S)-1-[(2S)-2-acetamido-3-[6-[[2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]hexylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRD4 degrader AT1 is a highly selective small molecule degrader of the bromodomain-containing protein 4 (BRD4). This compound is based on the PROteolysis TArgeting Chimera (PROTAC) technology, which utilizes a bifunctional molecule to induce the degradation of target proteins via the ubiquitin-proteasome system. BRD4 is a member of the bromodomain and extraterminal (BET) family, which plays a crucial role in regulating gene expression and is implicated in various cancers and other diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: BRD4 degrader AT1 is synthesized by connecting ligands for von Hippel-Lindau (VHL) and BRD4 through a linker. The synthesis involves multiple steps, including the preparation of the individual ligands and their subsequent coupling. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of BRD4 degrader AT1 follows similar synthetic routes but on a larger scale. This involves optimizing the reaction conditions for scalability, including the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: BRD4 degrader AT1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, altering its activity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, potentially enhancing its selectivity and potency.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products: The major products formed from these reactions include modified versions of BRD4 degrader AT1 with altered functional groups, which can be further analyzed for their biological activity and potential therapeutic applications .
Applications De Recherche Scientifique
BRD4 degrader AT1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the degradation of BRD4 and its effects on gene expression and chromatin structure.
Biology: Employed in cellular and molecular biology research to investigate the role of BRD4 in various biological processes, including transcriptional regulation and cell cycle control.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases where BRD4 is implicated.
Mécanisme D'action
BRD4 degrader AT1 exerts its effects by inducing the degradation of BRD4 through the ubiquitin-proteasome system. The compound binds to BRD4 and recruits an E3 ubiquitin ligase, such as VHL, forming a ternary complex. This complex facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4 leads to the downregulation of oncogenic proteins, such as MYC, and inhibits tumor cell proliferation .
Comparaison Avec Des Composés Similaires
BRD4 degrader AT1 can be compared with other similar compounds, such as:
CFT-2718: Another BRD4-targeting degrader with enhanced catalytic activity and in vivo properties.
PLX-3618: A monovalent degrader that selectively degrades BRD4 through the recruitment of the E3 ligase DCAF11.
Uniqueness: BRD4 degrader AT1 is unique due to its high selectivity for BRD4 and its ability to induce rapid and sustained degradation of the target protein. This selectivity minimizes off-target effects and enhances its therapeutic potential .
Propriétés
Formule moléculaire |
C48H58ClN9O5S3 |
|---|---|
Poids moléculaire |
972.7 g/mol |
Nom IUPAC |
(2R,4S)-1-[(2S)-2-acetamido-3-[6-[[2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]hexylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C48H58ClN9O5S3/c1-27-29(3)66-47-40(27)41(33-16-18-35(49)19-17-33)54-37(44-56-55-30(4)58(44)47)23-39(61)50-20-10-8-9-11-21-65-48(6,7)43(53-31(5)59)46(63)57-25-36(60)22-38(57)45(62)51-24-32-12-14-34(15-13-32)42-28(2)52-26-64-42/h12-19,26,36-38,43,60H,8-11,20-25H2,1-7H3,(H,50,61)(H,51,62)(H,53,59)/t36-,37+,38+,43-/m0/s1 |
Clé InChI |
SQNZDYHMCMIGGV-AWLNNACRSA-N |
SMILES isomérique |
CC1=C(SC2=C1C(=N[C@@H](C3=NN=C(N32)C)CC(=O)NCCCCCCSC(C)(C)[C@H](C(=O)N4C[C@H](C[C@@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C |
SMILES canonique |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCSC(C)(C)C(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid](/img/structure/B11932464.png)
![[(2S,3R,4R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate](/img/structure/B11932465.png)
![N-[(3S,5S)-1-(1,3-Benzodioxol-5-ylmethyl)-5-(1-piperazinylcarbonyl)-3-pyrrolidinyl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B11932469.png)


![2-(3-(2-Morpholinoethoxy)phenyl)-N-(thiazol-2-yl)-1H-benzo[d]imidazole-7-carboxamide](/img/structure/B11932477.png)





![(2S)-2-{[(2S,5S,20R)-2-benzyl-11-[3-(carbamoylamino)propyl]-5-[(4-hydroxyphenyl)methyl]-8-[4-(isopropylamino)butyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-1,4,7,10,13,16,19-heptaazacyclotricosan-20-yl]formamido}-6-(isopropylamino)hexanamide](/img/structure/B11932518.png)

